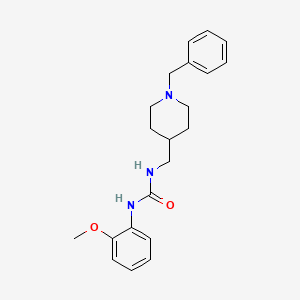
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Activity
Rho Kinase (ROCK) Inhibition : A study by Pireddu et al. (2012) found that certain urea derivatives, including ones with methoxy groups on the phenyl ring, are potent inhibitors of Rho associated protein kinases (ROCK1 and 2). These derivatives demonstrated significant potency, indicating potential for therapeutic applications in diseases where ROCK activity is implicated, such as cardiovascular diseases and cancer Pireddu et al., 2012.
Acetylcholinesterase (AChE) Inhibition : Urea derivatives have also been studied for their potential as acetylcholinesterase inhibitors. A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed significant antiacetylcholinesterase activity, suggesting their potential use in treating diseases such as Alzheimer's Vidaluc et al., 1995.
Anticancer Properties : Mustafa et al. (2014) synthesized several urea derivatives and evaluated them for their enzyme inhibition and anticancer activities. Some derivatives demonstrated inhibitory effects on urease, β-glucuronidase, and phosphodiesterase enzymes, as well as in vitro anticancer activity against a prostate cancer cell line. This study underscores the potential of urea derivatives in developing new anticancer drugs Mustafa et al., 2014.
Interaction with Biological Molecules
- DNA Interaction : Ajloo et al. (2015) investigated the interaction of new tetradentate Schiff bases containing N2O2 donor atoms with calf thymus DNA. These studies are crucial for understanding how certain urea derivatives might interact with genetic material, providing insights into their potential use in genetic research or therapy Ajloo et al., 2015.
Material Science and Hydrogel Formation
- Hydrogel Formation : Lloyd and Steed (2011) demonstrated that certain urea derivatives could form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by changing the anion identity, indicating potential applications in material science for drug delivery systems or tissue engineering Lloyd & Steed, 2011.
Eigenschaften
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-10-6-5-9-19(20)23-21(25)22-15-17-11-13-24(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXLVMOGCOYZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2468997.png)
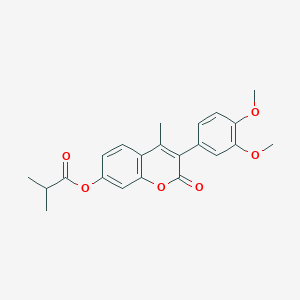
![3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2469000.png)
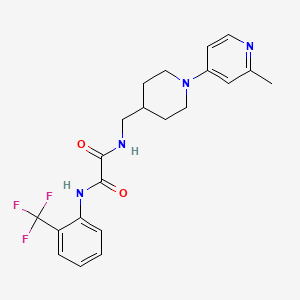
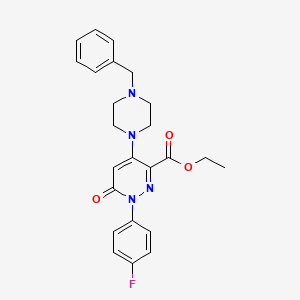
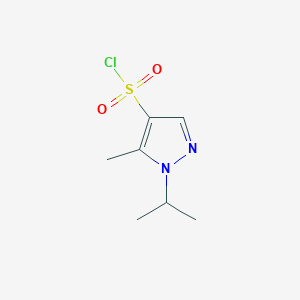
![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)
![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2469010.png)
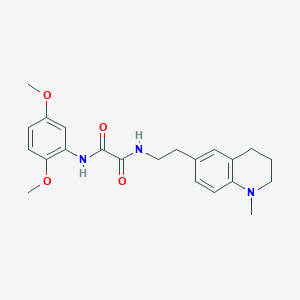
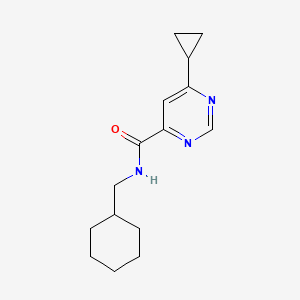

![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)
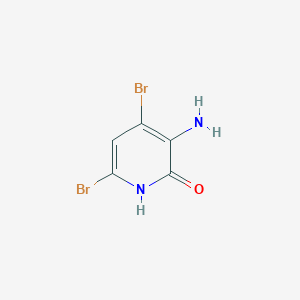
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2469020.png)